(2-Amino-6-chloropyrimidin-4-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-chloropyrimidin-4-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl or heteroaryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale . This approach allows for efficient synthesis with high throughput and minimal reaction times.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-chloropyrimidin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Amidation Reactions: Boron-catalyzed direct amidation reactions involve the interaction of amines and carboxylic acids with boronic acids, forming amides.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium 2-ethyl hexanoate, which minimizes inhibitory effects on the catalytic cycle.
Diboron Reagents: Used in borylation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amides: Formed through amidation reactions.
Scientific Research Applications
(2-Amino-6-chloropyrimidin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-6-chloropyrimidin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In amidation reactions, the boron atom facilitates the activation of the carboxylic acid, allowing for nucleophilic attack by the amine .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Bromophenylboronic Acid: Another boronic acid derivative used in similar reactions.
Uniqueness
(2-Amino-6-chloropyrimidin-4-yl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its amino and chloro substituents offer additional sites for functionalization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C4H5BClN3O2 |
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Molecular Weight |
173.37 g/mol |
IUPAC Name |
(2-amino-6-chloropyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C4H5BClN3O2/c6-3-1-2(5(10)11)8-4(7)9-3/h1,10-11H,(H2,7,8,9) |
InChI Key |
AZLNRQGHXRMVKH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)N)Cl)(O)O |
Origin of Product |
United States |
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